molecular formula C5F8O2 B3031835 Octafluoropentane-2,3-dione CAS No. 74728-95-3

Octafluoropentane-2,3-dione

Cat. No.: B3031835
CAS No.: 74728-95-3
M. Wt: 244.04 g/mol
InChI Key: DUBQXOQHBGMTRB-UHFFFAOYSA-N
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Description

Octafluoropentane-2,3-dione is a fluorinated organic compound with the molecular formula C5F8O2 and a molecular weight of 244.04 g/mol . It is characterized by its high density of 1.637 g/cm³ and a boiling point of 38-39°C . This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

The synthesis of octafluoropentane-2,3-dione typically involves fluorination reactions. One common method includes the reaction of pentane-2,3-dione with fluorinating agents under controlled conditions . Industrial production methods often utilize advanced fluorination techniques to ensure high purity and yield. The reaction conditions usually involve the use of catalysts and specific temperature and pressure settings to optimize the fluorination process .

Chemical Reactions Analysis

Octafluoropentane-2,3-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Octafluoropentane-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octafluoropentane-2,3-dione involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. It can form strong bonds with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Octafluoropentane-2,3-dione can be compared with other fluorinated ketones and diones, such as:

This compound stands out due to its high fluorine content, which imparts unique chemical and physical properties, making it particularly valuable in specialized applications .

Properties

IUPAC Name

1,1,1,4,4,5,5,5-octafluoropentane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8O2/c6-3(7,5(11,12)13)1(14)2(15)4(8,9)10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBQXOQHBGMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)C(F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379726
Record name Octafluoropentane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74728-95-3
Record name Octafluoropentane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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